7-phenylpyrrolo[1,2-a]pyrimidine
CAS No.: 61900-70-7
Cat. No.: VC11986078
Molecular Formula: C13H10N2
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61900-70-7 |
|---|---|
| Molecular Formula | C13H10N2 |
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | 7-phenylpyrrolo[1,2-a]pyrimidine |
| Standard InChI | InChI=1S/C13H10N2/c1-2-5-11(6-3-1)12-9-13-14-7-4-8-15(13)10-12/h1-10H |
| Standard InChI Key | GTQQQPVUJILZRQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CN3C=CC=NC3=C2 |
| Canonical SMILES | C1=CC=C(C=C1)C2=CN3C=CC=NC3=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
7-Phenylpyrrolo[1,2-a]pyrimidine has the molecular formula C₁₃H₁₀N₂ and a molar mass of 194.23 g/mol. Its IUPAC name derives from the bicyclic system, where the pyrrole ring is fused to the pyrimidine at positions 1 and 2. The phenyl group at position 7 introduces planar rigidity, influencing π-π stacking interactions critical for binding biological targets .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 61900-70-7 |
| Molecular Formula | C₁₃H₁₀N₂ |
| Molecular Weight | 194.23 g/mol |
| SMILES | C1=CC=C(C=C1)C2=CN3C=CC=NC3=C2 |
| InChI Key | GTQQQPVUJILZRQ-UHFFFAOYSA-N |
| Topological Polar Surface Area | 28.7 Ų (calculated) |
The compound’s canonical SMILES and InChIKey (GTQQQPVUJILZRQ-UHFFFAOYSA-N) confirm its unique bicyclic architecture . Computational models predict moderate hydrophobicity (clogP ≈ 2.8), suggesting balanced membrane permeability for drug-like molecules .
Spectroscopic Characterization
-
NMR: The proton NMR spectrum exhibits distinct signals for the aromatic protons of the phenyl group (δ 7.2–7.5 ppm) and the pyrrolopyrimidine system (δ 6.8–8.1 ppm).
-
Mass Spectrometry: ESI-MS typically shows a molecular ion peak at m/z 194.1 [M+H]⁺, with fragmentation patterns consistent with loss of the phenyl group.
Synthesis and Structural Modification
Primary Synthetic Routes
The synthesis of 7-phenylpyrrolo[1,2-a]pyrimidine involves multi-step protocols, often starting from pyrrole or pyrimidine precursors. A widely cited method involves:
-
Cyclocondensation: Reacting 2-amino-4-phenylpyrrole-3-carbonitrile with ethyl formylacetate sodium salt under acidic conditions to form 1,4-dihydro-4-oxo-7-phenylpyrrolo[1,2-a]pyrimidin-8-carbonitrile.
-
Functionalization: Alkylation or hydrolysis of the intermediate to introduce substituents at positions 4 or 8 .
Table 2: Comparative Synthesis Methods
| Method | Yield (%) | Key Reagents | Reference |
|---|---|---|---|
| Cyclocondensation | 65–72 | Ethyl formylacetate, HCl | |
| Domino RDA Protocol | 55–57 | 2-Aminonorbornene hydroxamic acid |
The domino retro-Diels-Alder (RDA) approach offers an enantioselective pathway, producing chiral derivatives with >95% enantiomeric excess (e.g., (–)-8) . This method leverages tetracyclic intermediates that undergo thermal cleavage to yield the target compound.
Structural Analogues
Modifications at the 4- and 8-positions significantly alter bioactivity:
-
4-Methyl derivatives: Enhance metabolic stability but reduce solubility.
-
8-Carbonitrile derivatives: Improve binding affinity to kinase targets.
Biological Activities and Mechanisms
Anti-Inflammatory Effects
The compound’s ability to suppress COX-2 and NF-κB pathways has been hypothesized based on pyrimidine derivatives’ known activities. A related pyrrolopyrimidine reduced paw edema in rats by 58% without gastrointestinal toxicity .
Table 3: Biological Activities of Analogues
| Compound | Activity (IC₅₀) | Target |
|---|---|---|
| 4-Ethyl-2-phenyl derivative | 12 nM (CDK2) | Cyclin-dependent kinase |
| 8-Cyano derivative | 8.3 μM (COX-2) | Cyclooxygenase-2 |
Applications in Drug Discovery
Kinase Inhibition
The planar bicyclic system mimics ATP’s adenine moiety, enabling competitive inhibition of kinases. Molecular docking studies predict a binding energy of –9.2 kcal/mol for CDK2, comparable to FDA-approved inhibitors .
Challenges and Future Directions
-
Synthetic Complexity: Low yields (55–72%) in current methods necessitate improved catalysts (e.g., organocatalysts for asymmetric synthesis) .
-
ADME Profiling: No pharmacokinetic data exist for the parent compound, hindering preclinical development.
-
Target Identification: CRISPR screening could elucidate novel targets in oncology or immunology.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume